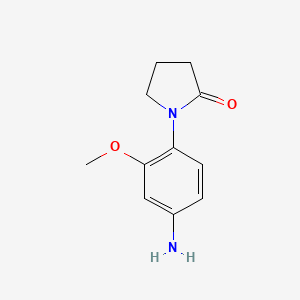

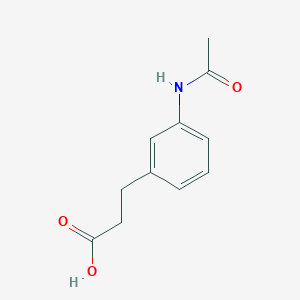

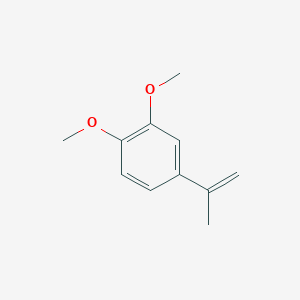

1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related methyl 4-aminopyrrole-2-carboxylates is described using a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides with a FeCl2/Et3N binary catalytic system . Another method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines is also reported, highlighting the versatility of primary amines in the synthesis process . These methods emphasize the importance of catalysis and the use of readily available starting materials in the efficient synthesis of pyrrolidinone derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For instance, the structure of a novel pyridine derivative was confirmed by 1H NMR, MS, and X-ray single crystal diffraction . Similarly, the crystal structure of a pyrazolo-pyridine derivative was determined from single crystal X-ray diffraction data, revealing the coplanarity of the pyrazole, pyridine, and pyran rings . These studies demonstrate the importance of structural analysis in understanding the conformation and electronic distribution within the molecules.

Chemical Reactions Analysis

The kinetics and mechanism of the transformation reaction of a related compound, S-[1-(4-methoxyphenyl)pyrrolidin-2-one-3-yl]isothiuronium bromide, into a thiazolidin-4-one derivative have been studied, showing the influence of general base, general acid, and hydroxide-ion catalyses . This indicates that the pyrrolidinone derivatives can undergo complex transformation reactions, which are influenced by the pH and the nature of the catalytic species involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidinone derivatives are influenced by their molecular structure. For example, the isostructural nature of two pyrimidine derivatives and their ability to form hydrogen-bonded sheets is discussed, which is relevant to the understanding of intermolecular interactions and crystal packing . Additionally, the synthesis of 4-(aminomethyl)-1-aryl-2-pyrrolidinones and their activity as monoamine oxidase B inactivators suggest that the functional groups attached to the pyrrolidinone core can significantly affect the biological activity of these compounds .

Applications De Recherche Scientifique

Crystal Structure and Molecular Properties

- The compound demonstrates unique structural characteristics. For instance, in related compounds like 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, the pyrrolidin-2-one ring exhibits an envelope conformation with specific substituents. This configuration contributes to forming screw chains and sheets within the crystal structure, stabilized by various intermolecular interactions (Mohammat et al., 2008).

Pharmacological Effects

- 1-substituted pyrrolidin-2-one derivatives have been explored for their pharmacological potential. Compounds with specific substituent moieties displayed significant antiarrhythmic and antihypertensive activities, related to their alpha-adrenolytic properties (Malawska et al., 2002).

Applications in Corrosion Inhibition

- Pyridine derivatives, including those with a pyrrolidin-2-one structure, have been found effective as corrosion inhibitors. Studies involving compounds like 2-amino-6-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile demonstrated significant inhibition efficiency, highlighting the utility of such compounds in corrosion control (Ansari et al., 2015).

Biochemical and Structural Analysis

- Derivatives of pyrrolidin-2-one have been synthesized and analyzed for their biochemical properties. For example, studies involving synthesis and structural characterization of hexamers of beta-amino acid tethered to a pyrrolidin-2-one ring have contributed to understanding the conformation and dynamics of such compounds (Menegazzo et al., 2006).

Antimicrobial and Antitubercular Activities

- Certain cyanopyridine and cyanopyrans derivatives, including those with pyrrolidin-2-one structures, have demonstrated antimicrobial and antitubercular activities. These findings are significant in the context of developing new therapeutic agents (Vyas et al., 2009).

Safety and Hazards

The safety information for “1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-10-7-8(12)4-5-9(10)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVSSZOWTACRLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)N2CCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516779 |

Source

|

| Record name | 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one | |

CAS RN |

69132-30-5 |

Source

|

| Record name | 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-c]pyridin-4-ol](/img/structure/B1282128.png)

![tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate](/img/structure/B1282135.png)